Increased Lipophilicity via Branched 3-Methylpentanoyl Chain vs. Unbranched Valeroyl Analog
The target compound incorporates a branched 3-methylpentan-1-one chain (C6-branched), resulting in a higher molecular weight (198.31 g/mol) and predicted XLogP compared to the unbranched linear pentan-1-one analog 1-(4-aminopiperidin-1-yl)pentan-1-one (MW 184.28 g/mol) . The branched chain increases lipophilicity, which is a critical determinant of CNS penetration and metabolic stability for 4-aminopiperidine derivatives [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 198.31 g/mol; Predicted cLogP: ~1.2-1.5 (based on ZINC database entries for C11H22N2O isomers) [2] |
| Comparator Or Baseline | 1-(4-Aminopiperidin-1-yl)pentan-1-one (CAS 946742-59-2): MW 184.28 g/mol; XLogP 0.7 |
| Quantified Difference | Molecular Weight Increase: +14.03 g/mol; Estimated XLogP Increase: +0.5 to +0.8 units |
| Conditions | Physicochemical property prediction; Comparator XLogP from Chem960 database |
Why This Matters
Higher lipophilicity predicts altered blood-brain barrier partitioning and cytochrome P450 binding, directly impacting in vivo pharmacokinetic profiles and requiring distinct formulation strategies.
- [1] Sun, H.; Scott, D.O. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Med. Chem. Lett. 2011. View Source
- [2] ZINC Database. Entries for C11H22N2O isomers (ZINC380251649, ZINC63215048) showing logP ~1.2-1.4. Retrieved 2026-05-10. View Source
